molecular formula C11H18ClNO3 B15308916 Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride

Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride

Cat. No.: B15308916
M. Wt: 247.72 g/mol
InChI Key: UGMKRCSPZRWGKR-UHFFFAOYSA-N
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Description

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a secondary amine derivative featuring a benzylamine core substituted with three methoxy groups at the 2-, 3-, and 4-positions of the aromatic ring, with a methyl group attached to the amine nitrogen. Its molecular framework—characterized by the 2,3,4-trimethoxybenzyl moiety—is shared with several bioactive molecules, including vasodilators and antiproliferative agents .

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

N-methyl-1-(2,3,4-trimethoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-12-7-8-5-6-9(13-2)11(15-4)10(8)14-3;/h5-6,12H,7H2,1-4H3;1H

InChI Key

UGMKRCSPZRWGKR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)OC)OC)OC.Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects . For example, it can inhibit tubulin polymerization, which is crucial for cell division and has implications in cancer research .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Aromatic Ring Amine Type Key Modifications Reference
Methyl[(2,3,4-trimethoxyphenyl)methyl]amine HCl 2,3,4-trimethoxy Secondary (methyl) None (reference compound) N/A
Trimetazidine dihydrochloride 2,3,4-trimethoxy Piperazine Piperazine ring instead of methylamine
(3,4-Dimethoxyphenyl)methylamine HCl 3,4-dimethoxy Secondary (ethyl) Reduced methoxy groups, ethylamine
Lomerizine dihydrochloride 2,3,4-trimethoxy Piperazine Bis(4-fluorophenyl)methyl substituent
3,4,5-Trimethoxy benzaldehyde 3,4,5-trimethoxy Aldehyde Oxidized form (no amine)
Key Observations:
  • Trimetazidine dihydrochloride : Shares the 2,3,4-trimethoxybenzyl group but incorporates a piperazine ring. This modification enhances its vasodilatory properties, as piperazine derivatives often exhibit improved bioavailability and receptor interaction .
  • (3,4-Dimethoxyphenyl)methylamine HCl : The reduction to two methoxy groups (3,4-) and substitution with ethylamine may alter lipophilicity and target selectivity compared to the reference compound .
  • Lomerizine dihydrochloride : The addition of a bis(4-fluorophenyl)methyl group to the piperazine ring introduces steric bulk and fluorinated motifs, likely influencing CNS penetration and calcium channel blocking activity .
Herbicidal Activity:
  • Compounds with 3,4,5-trimethoxyphenyl groups (e.g., from ) showed herbicidal activity against rape but weak effects on barnyard grass. The 2,3,4-trimethoxy substitution in the target compound may exhibit distinct activity due to altered spatial interactions with plant enzymes .
  • Methyl eugenol (3,4-dimethoxypropylbenzene) and 3,4,5-trimethoxy benzaldehyde () elicit insect antennal responses, highlighting the role of methoxy positioning in ecological signaling. The target compound’s amine group could modify its interaction with biological targets compared to these aldehydes .
Pharmacological Activity:
  • Trimetazidine : A piperazine-based 2,3,4-trimethoxybenzyl derivative, acts as an anti-ischemic agent by inhibiting fatty acid oxidation. The methylamine analog may lack this mechanism due to the absence of the piperazine moiety .
  • Diarylnaphthylpyrrolidine derivatives () with 2,3,4-trimethoxybenzyl groups demonstrate antiproliferative effects via dual-target inhibition. Structural similarities suggest the target compound could be explored for analogous anticancer activity .

Physicochemical Properties

  • Molecular Weight & Solubility : Piperazine derivatives (e.g., Trimetazidine, MW 339.26) generally exhibit higher solubility in aqueous media compared to primary or secondary amines due to increased polarity . The target compound’s methylamine group may reduce solubility relative to piperazine analogs.

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